molecular formula C23H23NO B3379591 [(2S,3S)-3-methyl-1-(triphenylmethyl)aziridin-2-yl]methanol CAS No. 167502-57-0

[(2S,3S)-3-methyl-1-(triphenylmethyl)aziridin-2-yl]methanol

Cat. No.: B3379591
CAS No.: 167502-57-0
M. Wt: 329.4 g/mol
InChI Key: MHDNNWKUMQPYBF-OAFZIFGRSA-N
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Description

[(2S,3S)-3-methyl-1-(triphenylmethyl)aziridin-2-yl]methanol is a chemical compound with the molecular formula C23H23NO and a molecular weight of 329.44 g/mol . It is characterized by the presence of an aziridine ring, which is a three-membered nitrogen-containing ring, and a triphenylmethyl group attached to the aziridine nitrogen.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2S,3S)-3-methyl-1-(triphenylmethyl)aziridin-2-yl]methanol typically involves the following steps:

    Formation of the Aziridine Ring: The aziridine ring can be synthesized through the reaction of an appropriate precursor with a nitrogen source under specific conditions. For example, the reaction of an epoxide with an amine can lead to the formation of an aziridine ring.

    Introduction of the Triphenylmethyl Group: The triphenylmethyl group can be introduced through a reaction with triphenylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

[(2S,3S)-3-methyl-1-(triphenylmethyl)aziridin-2-yl]methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of [(2S,3S)-3-methyl-1-(triphenylmethyl)aziridin-2-yl]methanol involves its interaction with specific molecular targets and pathways:

Properties

IUPAC Name

[(2S,3S)-3-methyl-1-tritylaziridin-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO/c1-18-22(17-25)24(18)23(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-16,18,22,25H,17H2,1H3/t18-,22+,24?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHDNNWKUMQPYBF-OAFZIFGRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(N1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H](N1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(2S,3S)-3-methyl-1-(triphenylmethyl)aziridin-2-yl]methanol
Reactant of Route 2
[(2S,3S)-3-methyl-1-(triphenylmethyl)aziridin-2-yl]methanol
Reactant of Route 3
[(2S,3S)-3-methyl-1-(triphenylmethyl)aziridin-2-yl]methanol
Reactant of Route 4
[(2S,3S)-3-methyl-1-(triphenylmethyl)aziridin-2-yl]methanol
Reactant of Route 5
[(2S,3S)-3-methyl-1-(triphenylmethyl)aziridin-2-yl]methanol
Reactant of Route 6
Reactant of Route 6
[(2S,3S)-3-methyl-1-(triphenylmethyl)aziridin-2-yl]methanol

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